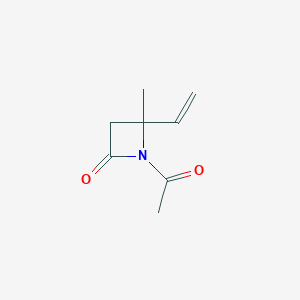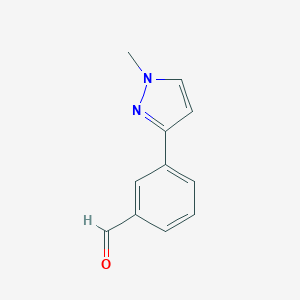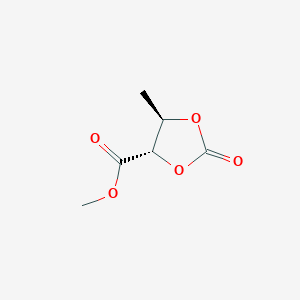
1-Acetyl-4-ethenyl-4-methylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-4-ethenyl-4-methylazetidin-2-one, also known as acetyllevocarnitine or ALCAR, is a naturally occurring compound that is synthesized in the human body. It is a derivative of the amino acid L-carnitine and is involved in the metabolism of fatty acids. ALCAR has gained attention in the scientific community due to its potential therapeutic properties.
Mechanism Of Action
The mechanism of action of ALCAR is not fully understood, but it is believed to work by increasing the production of acetylcholine, a neurotransmitter that plays a role in cognitive function and memory. ALCAR may also work by improving mitochondrial function and reducing oxidative stress.
Biochemical and Physiological Effects
ALCAR has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of acetylcholine, improve mitochondrial function, and reduce oxidative stress. ALCAR has also been shown to have anti-inflammatory and antioxidant effects.
Advantages And Limitations For Lab Experiments
ALCAR has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. ALCAR is also stable and can be stored for long periods of time. However, there are limitations to the use of ALCAR in laboratory experiments. It can be difficult to determine the optimal dosage and concentration for use in experiments, and there may be variability in the results obtained due to differences in experimental conditions.
Future Directions
There are a number of potential future directions for research on ALCAR. One area of interest is the potential use of ALCAR as a therapeutic agent for neurological disorders such as Alzheimer's disease. Other potential areas of research include the use of ALCAR as an anti-inflammatory and antioxidant agent, and the development of new synthesis methods for ALCAR that are more efficient and cost-effective.
Synthesis Methods
ALCAR can be synthesized through the reaction of L-carnitine with acetic anhydride. The reaction results in the acetylation of the amino group of L-carnitine, forming ALCAR. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
ALCAR has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant effects. ALCAR has also been studied for its potential to improve cognitive function and memory in individuals with Alzheimer's disease and other neurological disorders.
properties
CAS RN |
160291-17-8 |
|---|---|
Product Name |
1-Acetyl-4-ethenyl-4-methylazetidin-2-one |
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-acetyl-4-ethenyl-4-methylazetidin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-4-8(3)5-7(11)9(8)6(2)10/h4H,1,5H2,2-3H3 |
InChI Key |
ADDUTEMMEFNWMV-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(=O)CC1(C)C=C |
Canonical SMILES |
CC(=O)N1C(=O)CC1(C)C=C |
synonyms |
2-Azetidinone, 1-acetyl-4-ethenyl-4-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S)-5-oxo-1-[(2E)-penta-2,4-dienyl]pyrrolidine-2-carbaldehyde](/img/structure/B71215.png)







![Furo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B71229.png)